molecular formula C17H16N4O3 B2815896 3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 890096-15-8

3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B2815896
CAS No.: 890096-15-8
M. Wt: 324.34
InChI Key: QVCHQAJCIJKGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic compound featuring a propanoic acid backbone substituted with a benzyloxy phenyl group and a tetrazole ring. The benzyloxy group enhances lipophilicity, while the tetrazole serves as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(23)10-16(21-12-18-19-20-21)14-6-8-15(9-7-14)24-11-13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCHQAJCIJKGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the acid moiety, substituent groups, and heterocyclic systems. Key comparisons are summarized below:

Table 1: Structural Comparison of Propanoic Acid Derivatives
Compound Name Key Substituents Functional Differences Implications References
Target Compound Benzyloxy phenyl, tetrazole Bioisosteric tetrazole, moderate lipophilicity Enhanced metabolic stability
3-(4-(Benzyloxy)phenyl)hex-4-inoic acid derivative Hex-4-inoic acid chain, benzyloxy phenyl Longer alkyne chain Increased lipophilicity, reduced solubility
3-[4-(2-Methylpropyl)phenyl]propanoic acid (Imp. F) Isobutyl substituent Aliphatic substituent, no heterocycle Higher logP, potential bioavailability issues
3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Pyrazole with Cl, CF₃ Electron-withdrawing groups Increased acidity, metabolic resistance
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid Azetidinone ring, fluorophenyl Beta-lactam-like structure Potential enzyme inhibition, altered binding

Physicochemical and Pharmacological Insights

  • Hex-4-inoic Acid Derivative (Patent: EP 2022): The extended alkyne chain in this derivative likely reduces aqueous solubility compared to the target compound’s propanoic acid-tetrazole system. However, its novel crystal form (patented) may improve solid-state stability, a critical factor in pharmaceutical formulation .
  • Impurity F (EP Standards) : The absence of a tetrazole or benzyloxy group in this impurity results in higher lipophilicity (logP), which could hinder absorption in hydrophilic biological environments. Its role as a pharmaceutical impurity underscores the need for rigorous purification of the target compound .
  • Pyrazole Derivative: The trifluoromethyl and chloro groups enhance electron-withdrawing effects, lowering the pKa of the propanoic acid group compared to the tetrazole.
  • Azetidinone-Containing Analog: The fluorophenyl and azetidinone groups introduce steric and electronic effects that may enhance target binding in enzyme inhibition. However, the beta-lactam-like structure could pose synthetic challenges or susceptibility to enzymatic degradation .

Metabolic and Bioavailability Considerations

The tetrazole group in the target compound is a strategic replacement for carboxylic acids, reducing susceptibility to esterase-mediated metabolism. In contrast, the pyrazole and hex-4-inoic acid derivatives may face faster metabolic clearance due to their structural motifs. The azetidinone-containing analog’s fluorophenyl group could prolong half-life via reduced cytochrome P450 interactions .

Biological Activity

3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly as a GPR34 antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring which is known for its role in enhancing biological activity through interactions with various biological targets. The presence of the benzyloxy group contributes to its lipophilicity, potentially improving membrane permeability.

Pharmacological Activity

GPR34 Antagonism:
Recent studies have highlighted the compound's role as a GPR34 antagonist. GPR34 is a G protein-coupled receptor implicated in various pathological conditions, including pain and inflammation. The antagonistic activity was evaluated using assays that measure cAMP levels and ERK1/2 phosphorylation.

Key Findings:

  • Potency: The most potent derivative, identified as 5e, exhibited an IC50 value of 0.059 μM in the Tango assay, indicating strong inhibition of GPR34 activity .
  • Selectivity: The compound demonstrated low cytotoxicity and high selectivity in vitro, suggesting it could be developed into a therapeutic agent with minimal side effects.
  • Efficacy in Animal Models: In vivo studies showed that 5e effectively reduced neuropathic pain in mouse models without significant toxicity, marking it as a promising candidate for further development .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound revealed critical insights into how structural modifications influence biological activity. The following table summarizes key derivatives and their corresponding IC50 values:

CompoundStructureIC50 (μM)Biological Activity
5eStructure0.059GPR34 Antagonist
5fStructure0.680Moderate Antagonist
5gStructure>10Inactive

Note: Structures are illustrative; actual structures would be derived from chemical databases.

Case Studies

Neuropathic Pain Model:
In a controlled study involving mice with induced neuropathic pain, administration of compound 5e resulted in a significant reduction in pain scores compared to the control group. This study supports the hypothesis that targeting GPR34 can alleviate chronic pain conditions effectively.

Toxicological Assessment:
Further investigations into the safety profile indicated that doses up to 30 mg/kg did not produce observable adverse effects in animal models, suggesting a favorable safety margin for future clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.